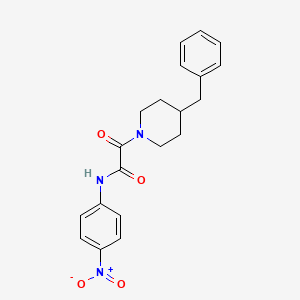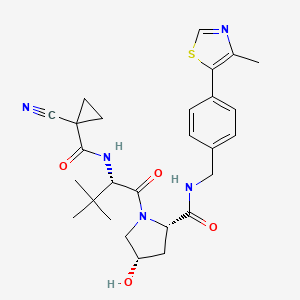
(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C27H33N5O4S and its molecular weight is 523.65. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Alzheimer's Disease Research
The compound has been explored in the context of Alzheimer's disease, particularly in the development of amyloid imaging ligands. These ligands, including structures similar to the compound , have shown promise in measuring amyloid in vivo in the brains of patients with Alzheimer's disease. The application of PET amyloid imaging techniques, leveraging compounds like this, represents a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, enabling early detection of Alzheimer's disease. Such advancements are critical in evaluating new anti-amyloid therapies (Nordberg, 2007).
2. Central Nervous System (CNS) Drug Synthesis
The compound's structure is indicative of its potential in the synthesis of novel CNS acting drugs. Research has identified functional chemical groups, including structures similar to this compound, that may serve as lead molecules for the synthesis of compounds with CNS activity. This area of research is critical considering the increasing prevalence of CNS disorders and the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
3. Role in Antitubercular Activity
Compounds with similar structures have been evaluated for their anti-tubercular activity against various mycobacteria, including M. tuberculosis and M. avium. The search for new leads for anti-TB compounds is vital given the prevalence of tuberculosis and the emergence of drug-resistant strains. The chemical structure under discussion holds promise in this domain, potentially contributing to the development of more effective anti-tuberculosis therapies (Asif, 2014).
4. Exploration in Heterocyclic Chemistry
The intricate structure of the compound suggests its potential utility in heterocyclic chemistry, an area fundamental to the pharmaceutical industry. Heterocyclic compounds play a crucial role in the development of new medications, and the compound's structure may be instrumental in synthesizing new heterocyclic compounds with various biological applications (Yoda, 2020).
作用機序
Target of Action
The primary target of cis VH 298 is the Von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin ligase complex that plays a crucial role in cellular oxygen sensing by targeting hypoxia-inducible factors (HIFs) for degradation .
Mode of Action
cis VH 298 is a potent inhibitor of the VHL:HIF-α interaction . It binds tightly to VHL with a Kd value of 80-90 nM , blocking the interaction between VHL and HIF-α . This inhibition leads to the stabilization of hydroxylated HIF-α and the induction of HIF-dependent transcription .
Biochemical Pathways
The inhibition of the VHL:HIF-α interaction by cis VH 298 affects the hypoxia-inducible factor (HIF) pathway . Under normoxic conditions, HIF-α is hydroxylated, recognized by VHL, and subsequently degraded. When the vhl:hif-α interaction is inhibited, hydroxylated hif-α accumulates in the cell . This accumulation leads to the transcription of HIF target genes, which are involved in various processes such as angiogenesis, erythropoiesis, and cell survival .
Pharmacokinetics
It is noted that the compound is cell-permeable , suggesting it can readily cross cell membranes and reach its intracellular target, VHL
Result of Action
The result of cis VH 298 action is the initiation of the hypoxic response in cells . By inhibiting the VHL:HIF-α interaction, cis VH 298 leads to the accumulation of hydroxylated HIF-α . This accumulation results in the upregulation of mRNA and protein levels of HIF target genes , which can influence various cellular processes, including cell survival, angiogenesis, and erythropoiesis .
特性
IUPAC Name |
(2S,4S)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-JAXLGGSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

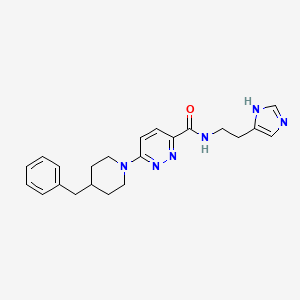
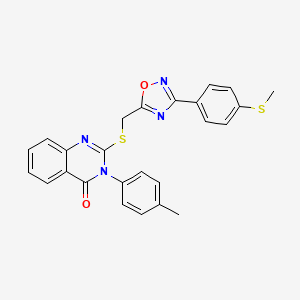
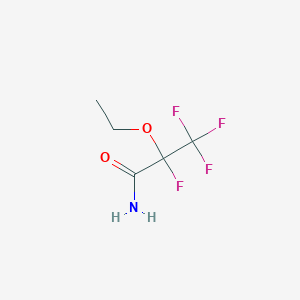
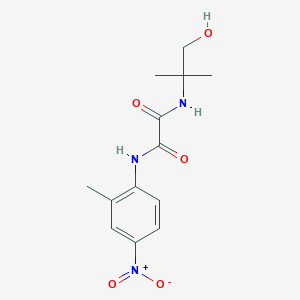
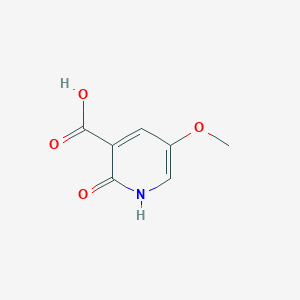
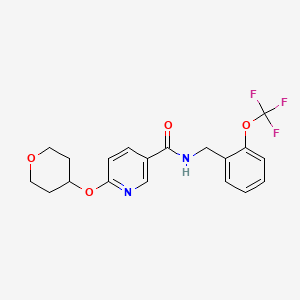

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)
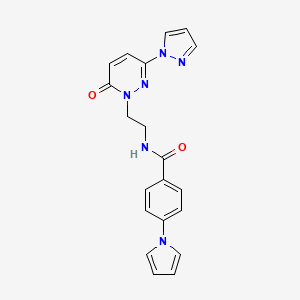
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2420793.png)

![7-(2-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420797.png)
![1-[(4Ar,8aR)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl]-2-chloroethanone](/img/structure/B2420800.png)
